molecular formula C10H11ClO3 B12328151 3-(4-Chloro-2-methoxyphenyl)propanoic acid

3-(4-Chloro-2-methoxyphenyl)propanoic acid

Cat. No.: B12328151
M. Wt: 214.64 g/mol
InChI Key: HHNISISRUJWOAJ-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 4-chloro-2-methoxy- is an organic compound with the molecular formula C10H11ClO3 It is a derivative of benzenepropanoic acid, where the benzene ring is substituted with a chlorine atom at the 4-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 4-chloro-2-methoxy- typically involves the chlorination and methoxylation of benzenepropanoic acid. One common method is the Friedel-Crafts acylation of benzene with 4-chloro-2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of Benzenepropanoic acid, 4-chloro-2-methoxy- may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, methoxylation, and purification through recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 4-chloro-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Benzenepropanoic acid, 4-chloro-2-methoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 4-chloro-2-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanoic acid, 4-methoxy-
  • Benzenepropanoic acid, 4-chloro-
  • Benzenepropanoic acid, 2-methoxy-

Uniqueness

Benzenepropanoic acid, 4-chloro-2-methoxy- is unique due to the presence of both chlorine and methoxy substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

3-(4-chloro-2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H11ClO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)

InChI Key

HHNISISRUJWOAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CCC(=O)O

Origin of Product

United States

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